molecular formula C10H12N2 B11960537 3-[(2-Methylphenyl)amino]propanenitrile CAS No. 1076-77-3

3-[(2-Methylphenyl)amino]propanenitrile

Cat. No.: B11960537
CAS No.: 1076-77-3
M. Wt: 160.22 g/mol
InChI Key: HKGRRDVXZWWWRN-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)amino]propanenitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of propanenitrile, where the amino group is substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)amino]propanenitrile typically involves the reaction of 2-methylaniline with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or acid to facilitate the nucleophilic addition of the amine to the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation or crystallization, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-[(2-Methylphenyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methylphenyl)amino]propanenitrile: Similar structure but with a different position of the methyl group on the phenyl ring.

    2-Methyl-3-[(3-methylphenyl)amino]propanenitrile: Another isomer with different substitution patterns.

Uniqueness

3-[(2-Methylphenyl)amino]propanenitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s interaction with molecular targets and its overall properties.

Properties

CAS No.

1076-77-3

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-(2-methylanilino)propanenitrile

InChI

InChI=1S/C10H12N2/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6,12H,4,8H2,1H3

InChI Key

HKGRRDVXZWWWRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCCC#N

Origin of Product

United States

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